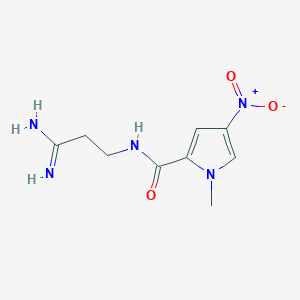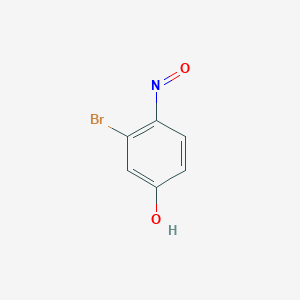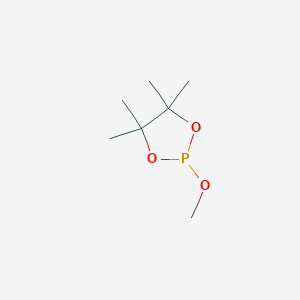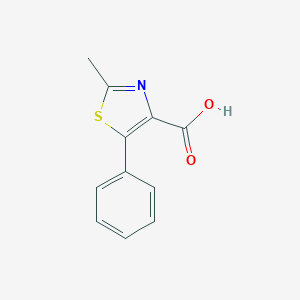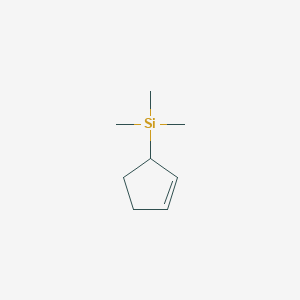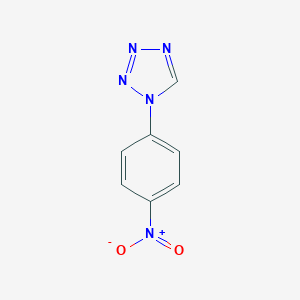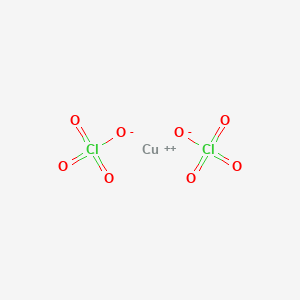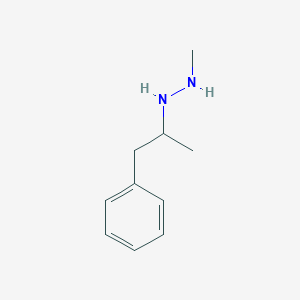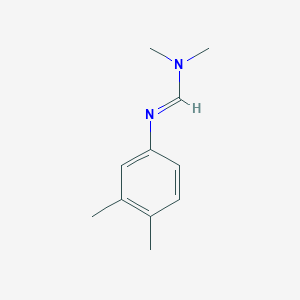
N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine, commonly known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a formamidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in various research fields.
Wirkmechanismus
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of oxidative stress and inflammation, which are key factors in many diseases. DMF has been shown to activate the Nrf2 pathway, leading to a reduction in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
DMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DMF has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMF is its wide range of biochemical and physiological effects, making it a versatile compound for use in various research fields. DMF is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of DMF is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research involving DMF. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMF has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use in cancer treatment. DMF has been shown to have anti-tumor effects and may be able to be used in combination with other cancer treatments to improve outcomes. Overall, DMF is a promising compound for use in scientific research and has the potential to make significant contributions to many fields of study.
Synthesemethoden
DMF can be synthesized through a reaction between N,N-dimethylformamide and 3,4-dimethylbenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through a series of distillation and recrystallization steps to obtain pure DMF.
Wissenschaftliche Forschungsanwendungen
DMF has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in various research fields. DMF has been used in studies related to cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
CAS-Nummer |
13181-63-0 |
|---|---|
Produktname |
N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
N'-(3,4-dimethylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-11(7-10(9)2)12-8-13(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
XWNIJAMAQNWJCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CN(C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CN(C)C)C |
Synonyme |
N,N-Dimethyl-N'-(3,4-xylyl)formamidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



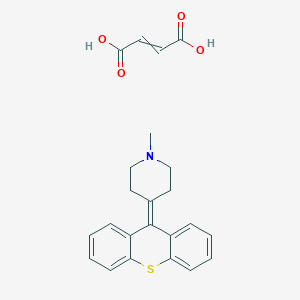
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
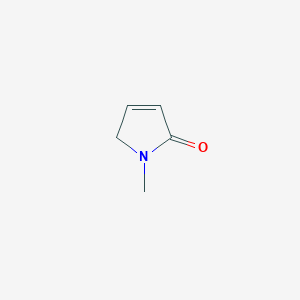
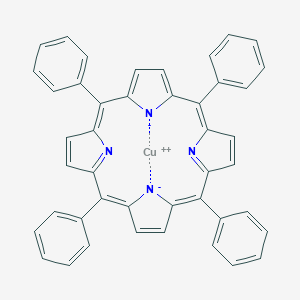
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
